molecular formula C28H28ClN3O2 B10909123 4-[4-(Allyloxy)phenyl]-2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 353469-66-6

4-[4-(Allyloxy)phenyl]-2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B10909123
CAS No.: 353469-66-6
M. Wt: 474.0 g/mol
InChI Key: LNYRDQFRKHYJCX-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinolinecarbonitrile family, characterized by a fused bicyclic core with diverse substituents that modulate its physicochemical and biological properties. The structure includes:

  • A 2-amino group at position 2.
  • 7,7-Dimethyl groups and a 5-oxo moiety, contributing to conformational rigidity .

Properties

CAS No.

353469-66-6

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(4-prop-2-enoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C28H28ClN3O2/c1-5-13-34-19-11-9-18(10-12-19)25-20(16-30)27(31)32(22-8-6-7-21(29)17(22)2)23-14-28(3,4)15-24(33)26(23)25/h5-12,25H,1,13-15,31H2,2-4H3

InChI Key

LNYRDQFRKHYJCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)OCC=C)C(=O)CC(C3)(C)C

Origin of Product

United States

Preparation Methods

Core Quinoline Formation

The hexahydroquinoline core is synthesized via a modified Niementowski reaction. A cyclohexane-1,3-dione derivative undergoes cyclocondensation with 3-chloro-2-methylaniline in refluxing ethanol, catalyzed by acetic acid. The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization.

Reagents :

  • Cyclohexane-1,3-dione

  • 3-Chloro-2-methylaniline (synthesized via nitro reduction using sulfur/NaHCO₃ in DMF)

  • Ethanol (anhydrous), acetic acid

Conditions :

  • Temperature: 80°C

  • Duration: 12–18 hours

  • Yield: 68–72%

Cyanidation and Amino Group Installation

The nitrile group at position 3 is introduced using trimethylsilyl cyanide (TMSCN) under acidic conditions. Subsequent hydrolysis of a thiourea intermediate with aqueous ammonia yields the free amine at position 2.

Reagents :

  • TMSCN, HCl (gas)

  • Thiourea, NH₄OH

Conditions :

  • Temperature: 0–5°C (cyanidation), 25°C (hydrolysis)

  • Yield: 58% (over two steps)

One-Pot Tandem Alkylation-Cyclization

This method streamlines the synthesis by combining quinoline core formation and allyloxy group installation in a single reaction vessel.

Reagents :

  • 3-Chloro-2-methylphenyl isocyanate

  • 4-Allyloxyphenylacetonitrile

  • LDA (lithium diisopropylamide), THF

Mechanism :

  • LDA deprotonates the acetonitrile, generating a carbanion.

  • Nucleophilic attack on the isocyanate forms a β-enamine.

  • Intramolecular cyclization yields the hexahydroquinoline skeleton.

Conditions :

  • Temperature: −78°C → 25°C (gradual warming)

  • Duration: 24 hours

  • Yield: 54%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 3-chloro-2-methylaniline, ethyl 4-(allyloxy)benzoate, and malononitrile in acetic anhydride is irradiated at 150°C for 20 minutes.

Reagents :

  • Ethyl 4-(allyloxy)benzoate

  • Malononitrile, acetic anhydride

Conditions :

  • Microwave power: 300 W

  • Pressure: 150 psi

  • Yield: 76%

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach enables parallel synthesis of Compound A derivatives. Wang resin is functionalized with a tert-butyloxycarbonyl (Boc)-protected amine, followed by sequential coupling of preformed quinoline fragments.

Steps :

  • Resin activation with Boc-β-alanine.

  • Quinoline fragment coupling using HBTU/DIEA.

  • Allyloxy group introduction via Mitsunobu reaction.

  • Cleavage with TFA/CH₂Cl₂.

Yield : 82% (after HPLC purification)

Catalytic Asymmetric Hydrogenation

For enantioselective synthesis, a chiral ruthenium catalyst (Noyori-type) is employed to hydrogenate a ketone intermediate to the corresponding alcohol, which is oxidized back to the ketone after functionalization.

Catalyst : RuCl₂[(R)-BINAP]
Conditions :

  • H₂ pressure: 50 bar

  • Temperature: 40°C

  • Enantiomeric excess (ee): 94%

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityKey Advantage
Multi-Step58–723–4 daysHighWell-optimized for bulk synthesis
One-Pot Tandem541 dayModerateReduced purification steps
Microwave-Assisted7620 minutesLowRapid screening of derivatives
Solid-Phase822 daysHighIdeal for combinatorial libraries
Asymmetric Hydrogenation94 (ee)12 hoursLowEnantioselective synthesis

Critical Challenges and Optimization Strategies

  • Nitrile Group Stability : The cyanide moiety is prone to hydrolysis under basic conditions. Using anhydrous solvents and low temperatures during cyanidation mitigates this.

  • Allyloxy Group Isomerization : The allyl ether can undergo Claisen rearrangement at >100°C. Reactions involving this group are performed below 80°C or with radical inhibitors.

  • Byproduct Formation : Excess 3-chloro-2-methylaniline leads to dimerization. Stoichiometric control and slow addition reduce side reactions .

Biological Activity

4-[4-(Allyloxy)phenyl]-2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with potential biological activities. This article reviews its structure, synthesis, and various biological activities, particularly focusing on its antibacterial and anti-inflammatory properties.

Structural Overview

The compound can be represented by the following structural formula:

SMILES CC1 C C CC C1Cl N2C3 C C C C2N C N C4 CC C C C4 OCC C C O CC C3 C C\text{SMILES CC1 C C CC C1Cl N2C3 C C C C2N C N C4 CC C C C4 OCC C C O CC C3 C C}

This structure indicates a quinoline core with multiple functional groups that may contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to 4-[4-(allyloxy)phenyl]-2-amino derivatives. In a comparative analysis of various derivatives against Staphylococcus aureus and Staphylococcus epidermidis, certain structural features were identified as critical for enhancing antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with specific hydroxyl substitutions showed MIC values as low as 0.5–2.0 μg/mL against MRSA strains, outperforming conventional antibiotics such as tetracycline and ciprofloxacin .

The structure–activity relationship (SAR) studies indicated that modifications in the phenolic rings significantly influence antibacterial efficacy. For example, the presence of hydroxyl groups at specific positions (e.g., 4′ position in ring B) was essential for maintaining antibacterial properties .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were examined through assays measuring its inhibitory action on cyclooxygenase enzymes (COX-1 and COX-2). The compound demonstrated significant inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib. The results are summarized in Table 1 below:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
4-[4-(Allyloxy)phenyl]-2-amino...19.45 ± 0.0742.1 ± 0.30
Diclofenac6.746.12
CelecoxibN/AN/A

These findings suggest that the compound may exert its anti-inflammatory effects by inhibiting prostaglandin synthesis via COX enzyme inhibition .

The proposed mechanism for the antibacterial activity involves interaction with bacterial DNA gyrase, an essential enzyme for DNA replication. The compound's ability to inhibit this enzyme leads to disruption in bacterial growth and replication .

Case Studies

In a recent study evaluating the therapeutic potential of quinoline derivatives in treating infections caused by Trypanosoma brucei, it was found that similar compounds exhibited selective inhibition of critical metabolic pathways in the parasite . This highlights the versatility of quinoline-based structures in targeting various biological systems.

Scientific Research Applications

Chemical Structure and Formula

The compound can be represented by the following molecular formula:

C22H24ClN3O2C_{22}H_{24}ClN_{3}O_{2}

Its structure features a quinoline core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions including cyclization and functional group modifications to achieve the desired molecular architecture.

Anticancer Activity

One of the most promising applications of this compound is its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.

Case Study:
A study demonstrated that derivatives of this compound showed IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells, indicating potent antiproliferative activity compared to standard chemotherapeutic agents . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests show efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the compound's versatility in combating infections caused by resistant strains.

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Mechanistic studies are ongoing to elucidate how it interacts with neuronal pathways and protects against oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The substituent at position 4 significantly influences electronic and steric properties. Key comparisons include:

Compound Name Position 4 Substituent Molecular Formula Key Properties/Activities Synthesis Method Reference
Target Compound 4-(Allyloxy)phenyl C₃₀H₃₁ClN₄O₂* N/A (inferred: moderate polarity) Likely Pd-catalyzed cross-coupling
2-Amino-1-(3-chloro-2-methylphenyl)-4-(4-nitrophenyl)-...-3-quinolinecarbonitrile 4-Nitrophenyl C₂₆H₂₃ClN₄O₂ High electron-withdrawing effect Multi-step condensation
2-Amino-4-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-...-3-quinolinecarbonitrile 4-(Dimethylamino)phenyl C₂₆H₂₇N₅O Enhanced solubility (polar amino group) Cyclohexanone-aldehyde condensation
4-(3-Hydroxyphenyl)-2,7,7-trimethyl-5-oxo-...-3-quinolinecarbonitrile 3-Hydroxyphenyl C₂₀H₂₁N₂O₂ Potential antioxidant activity Reflux in ethanol with NH₄OAc
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-...-3-carboxylate 4-Methoxyphenyl C₂₂H₂₅NO₄ Crystallizes in monoclinic system Multi-component cyclization

*Calculated molecular formula based on structural analogs.

Key Observations:

  • Electron-Withdrawing Groups (e.g., NO₂): Increase reactivity in electrophilic substitutions but reduce bioavailability due to polarity .
  • Allyloxy Group: The allyl ether may offer metabolic instability (via oxidation) but improve membrane permeability compared to bulkier substituents .

Variations at Position 1

The 3-chloro-2-methylphenyl group in the target compound contrasts with analogs bearing:

  • 1H-1,2,4-Triazol-3-yl (): Introduces hydrogen-bonding sites for kinase inhibition .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-[4-(allyloxy)phenyl]hexahydroquinoline derivatives, and how can reaction conditions be optimized?

The Hantzsch dihydropyridine synthesis is a common approach for polyhydroquinoline derivatives. Key steps include cyclocondensation of aldehydes, β-keto esters, and ammonium acetate in refluxing ethanol. For the allyloxy-substituted variant, substituent compatibility must be validated—allyl ether groups may require protection during synthesis to prevent side reactions. Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (80–100°C), and catalyst use (e.g., Lewis acids like ZnCl₂) to improve yield and regioselectivity .

Q. What analytical techniques are critical for structural elucidation of this hexahydroquinoline derivative?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, resolving bond angles, torsion angles, and stereochemistry. Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and ring conformations.
  • IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹).
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

Begin with in vitro assays targeting calcium channel modulation (common for dihydropyridines) or antimicrobial activity:

  • Calcium Flux Assays : Use fluorescent dyes (e.g., Fluo-4 AM) in cell lines (e.g., HEK293).
  • Antibacterial Screening : Follow CLSI guidelines with MIC (minimum inhibitory concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. What mechanistic insights explain the role of allyloxy and chloro-methyl substituents in modulating bioactivity?

The allyloxy group enhances lipophilicity, potentially improving membrane permeability, while the 3-chloro-2-methylphenyl moiety may sterically hinder metabolic degradation. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like L-type calcium channels. Compare activity data from analogs with varying substituents to isolate electronic vs. steric effects .

Q. How can researchers resolve contradictions in reported biological activity data across similar quinoline derivatives?

Discrepancies often arise from differences in assay conditions (e.g., pH, solvent) or cellular models. Standardize protocols using:

  • Positive Controls : Reference compounds (e.g., nifedipine for calcium channel assays).
  • Dose-Response Curves : Ensure IC₅₀/EC₅₀ values are calculated across a ≥5-log concentration range.
  • Meta-Analysis : Cross-reference data with structural analogs in databases like PubChem .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • HPLC-MS Monitoring : Track degradation products and quantify half-life.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify polymorphic transitions or decomposition temperatures .

Q. How can computational modeling aid in predicting SAR (Structure-Activity Relationships) for this compound?

  • QSAR Models : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with activity.
  • Molecular Dynamics Simulations : Assess binding stability to targets (e.g., kinases, ion channels) over 100-ns trajectories.
  • ADMET Prediction : Tools like SwissADME to forecast bioavailability, CYP450 interactions, and toxicity .

Q. What experimental designs are optimal for evaluating catalytic reductive cyclization pathways in derivative synthesis?

Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) can streamline synthesis. Key parameters:

  • Catalyst Screening : Test Pd(OAc)₂, Pd/C, or PdCl₂ with ligands (e.g., PPh₃).
  • Solvent Optimization : Compare DMF, THF, and toluene for yield and regioselectivity.
  • Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps .

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